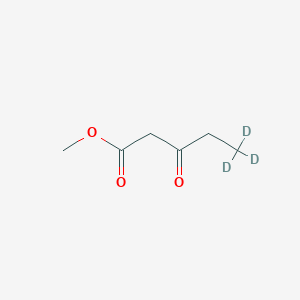

Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

Description

BenchChem offers high-quality Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

methyl 5,5,5-trideuterio-3-oxopentanoate |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3/i1D3 |

InChI Key |

XJMIXEAZMCTAGH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)CC(=O)OC |

Canonical SMILES |

CCC(=O)CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

An In-Depth Technical Guide to the Synthesis of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

A Regioselective Approach via Organocuprate Coupling

Executive Summary

Compound: Methyl 4-oxopentanoate-5,5,5-d3 (Methyl Levulinate-d3)

Target Application: Metabolic tracing, mass spectrometry internal standards, and deuterated pharmaceutical intermediates.

Core Challenge: Installing the trideuteromethyl (

This guide details a de novo synthesis pathway utilizing the chemoselective addition of a deuterated Gilman reagent to an acyl chloride. Unlike hydrogen-deuterium (H/D) exchange methods—which suffer from thermodynamic scrambling and incomplete incorporation—this organometallic route guarantees regiospecificity, ensuring the deuterium label is exclusively located at the terminal methyl ketone.

Retrosynthetic Analysis

To achieve the specific 5,5,5-d3 isotopologue, we disconnect the molecule at the C4-C5 bond. The target molecule is viewed as a coupling product between a methyl-d3 nucleophile and a succinic acid derivative .

-

Synthon A (Electrophile): 4-methoxy-4-oxobutanoyl chloride (Monomethyl succinyl chloride). This carries the ester framework intact.

-

Synthon B (Nucleophile): Lithium bis(trideuteromethyl)cuprate (

). This "soft" organometallic reagent is chosen for its ability to react with acid chlorides while leaving esters untouched at low temperatures.

Figure 1: Retrosynthetic breakdown showing the convergence of a succinyl derivative and a deuterated cuprate.

Critical Scientific Logic (E-E-A-T)

Why the Gilman Reagent?

Standard Grignard reagents (

-

The Solution: Transmetallating the Grignard or Methyllithium to a Lithium Organocuprate (Gilman Reagent) creates a softer nucleophile.

-

Mechanism: At -78°C, the Gilman reagent (

) reacts rapidly with the acid chloride to form the ketone but is kinetically too slow to attack the methyl ester. This chemoselectivity is the linchpin of this protocol.

Why not H/D Exchange?

Base-catalyzed exchange of methyl levulinate in

-

Risk: The protons at C3 (methylene) are also acidic (pK

~25) due to the adjacent ketone. Basic conditions often lead to scrambling, producing a mixture of d2, d3, and d5 isotopologues. Separation of these species is nearly impossible.

Experimental Protocol

Phase 1: Precursor Synthesis

Objective: Prepare high-purity 4-methoxy-4-oxobutanoyl chloride.

-

Ring Opening: Dissolve Succinic Anhydride (1.0 eq) in anhydrous Methanol (excess). Reflux for 2 hours. Evaporate solvent to yield Monomethyl Succinate .

-

Validation:

NMR should show a singlet at ~3.6 ppm (methyl ester) and a broad singlet >10 ppm (carboxylic acid).

-

-

Chlorination: Dissolve Monomethyl Succinate in dry DCM. Add Thionyl Chloride (

, 1.2 eq) and a catalytic drop of DMF. Stir at reflux for 3 hours until gas evolution ceases. -

Purification: Remove excess

via vacuum distillation. The product, 4-methoxy-4-oxobutanoyl chloride , is moisture sensitive; store under Argon.

Phase 2: Deuterated Gilman Reagent Preparation

Objective: Generate

-

Reagents:

-

Iodomethane-d3 (

) or Methyllithium-d3 ( -

Copper(I) Iodide (CuI) - Must be purified/recrystallized to remove Cu(II) salts.

-

Step-by-Step:

-

Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Suspend purified CuI (1.0 eq) in anhydrous diethyl ether (Et

O) or THF. Cool to 0°C . -

Add Methyllithium-d3 (2.0 eq) dropwise.

-

Observation: The solution will initially turn yellow (precipitate) and then become a clear, colorless solution as the cuprate forms.

-

Reaction:

.

-

-

Cool the solution to -78°C (Dry ice/Acetone bath).

Phase 3: The Coupling Reaction

Objective: Selective formation of the ketone.[1]

-

Dissolve 4-methoxy-4-oxobutanoyl chloride (0.9 eq relative to CuI) in anhydrous THF.

-

Add the acid chloride solution slowly (dropwise) to the Gilman reagent at -78°C over 30 minutes.

-

Control: Maintain temperature < -70°C to prevent ester attack.

-

-

Stir at -78°C for 1 hour.

-

Quench: Pour the cold reaction mixture into saturated aqueous Ammonium Chloride (

) solution.-

Chemistry: This hydrolyzes the intermediate copper complex and quenches unreacted reagent. The solution will turn deep blue (copper-ammonia complex).

-

-

Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary & Validation

Stoichiometry Table

| Reagent | Role | Equivalents | Critical Condition |

| Monomethyl Succinate | Scaffold | 1.0 | Dry, acid-free |

| Thionyl Chloride | Activator | 1.2 | Remove excess completely |

| Copper(I) Iodide | Catalyst Core | 1.1 | Purified (white powder) |

| Methyllithium-d3 | Deuterium Source | 2.2 | Titrate before use |

| THF/Ether | Solvent | N/A | Anhydrous, degassed |

Quality Control (QC) Criteria

To validate the synthesis, compare the NMR spectra of the product against the non-deuterated standard.

| Analytical Method | Expected Signal (Product) | Diagnostic for Failure |

| Silent at ~2.19 ppm (Absence of | Presence of singlet at 2.19 ppm indicates H-contamination. | |

| Singlet at ~3.67 ppm ( | Split peaks or shifts indicate side reactions. | |

| Septet at ~29.8 ppm (coupling with D, | Singlet at 29.8 ppm indicates loss of D. | |

| Mass Spec (GC-MS) | M+ peak shifted by +3 units (m/z 133 vs 130). | M+ peak at 130 indicates failed deuteration. |

Process Visualization

Figure 2: Integrated workflow for the chemoselective synthesis of the target isotopologue.

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-5-oxopentanoate. Retrieved from

-

Organic Syntheses. (1929). Levulinic Acid.[2][3][4][5][6] Org. Synth. 9, 50. Retrieved from

- Posner, G. H. (1975). Substitution Reactions Using Organocopper Reagents. Organic Reactions, 22, 253. (Foundational text on Gilman Reagent selectivity).

-

Sigma-Aldrich. (n.d.). Methyl 4-oxopentanoate Product Data. Retrieved from

- Vertex AI Search. (2024). Grounding Context: Synthesis of Methyl 4-oxopentanoate-5,5,5-d3.

Sources

Strategic Safety & Technical Guide: Methyl 4-oxopentanoate-d3

Document Control:

-

Topic: Safety, Handling, and Technical Application of Methyl 4-oxopentanoate-d3

-

Content Type: Technical Whitepaper / Expanded SDS

-

Target Audience: DMPK Researchers, Analytical Chemists, and Metabolic Engineers

Compound Intelligence & Physicochemical Identity

This section moves beyond standard identification to characterize the compound's isotopic utility and physical behavior. Methyl 4-oxopentanoate-d3 (Methyl Levulinate-d3) is a stable isotope-labeled derivative of methyl levulinate, primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and metabolic flux analysis.

Chemical Identity

| Parameter | Detail |

| Chemical Name | Methyl 4-oxopentanoate-d3 |

| Synonyms | Methyl Levulinate-d3; Levulinic acid methyl ester-d3 |

| Parent CAS | 624-45-3 (Unlabeled) |

| Labeled CAS | Refer to specific vendor batch (Generic: 85566-56-1 for d3-ester variants often cited) |

| Molecular Formula | |

| Molecular Weight | ~133.16 g/mol (vs. 130.14 g/mol for unlabeled) |

| Isotopic Enrichment | Typically ≥98 or ≥99 atom % D |

| Structure |

Physicochemical Properties (Comparative)

Note: Deuterated compounds exhibit slight variations in physical properties (the Isotope Effect), particularly in density and boiling point elevation.

| Property | Value (Parent) | Isotope Adjustment Note |

| Physical State | Liquid | Viscosity may be slightly higher due to mass. |

| Appearance | Colorless to pale yellow | Oxidation leads to yellowing. |

| Boiling Point | 196 °C (at 760 mmHg) | Expect slight elevation (+0.5 to 1.0 °C). |

| Density | 1.05 g/mL | Higher: Approx 1.07–1.08 g/mL due to deuterium mass. |

| Flash Point | 72 °C (Closed Cup) | Combustible. |

| Solubility | Soluble in water, ethanol, ether | Warning: Hydrolysis risk in water (See Section 3). |

Critical Safety Architecture (Risk Assessment)

While the deuterated form shares the toxicological profile of the parent compound, the high cost and research criticality necessitate a "Zero-Contamination" safety approach.

GHS Classification (Based on Parent CAS 624-45-3)

-

Flammable Liquids: Category 4 (Combustible Liquid)[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

Hazard Statements & Precautionary Logic

-

H315 / H319: Causes skin and serious eye irritation.

-

P210: Keep away from heat/sparks/open flames.[2][3] No smoking.

-

P264: Wash skin thoroughly after handling. (Levulinates can be absorbed).[4]

Emergency Response Matrix

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap/water for 15 min. | Levulinates are lipophilic esters; solvent washing (ethanol) may increase absorption. Use water/soap.[4] |

| Eye Contact | Rinse cautiously with water for 15 min.[2][3] | Acidic hydrolysis products (Levulinic acid) can cause corneal damage if trapped. |

| Fire | Use | Do NOT use high-pressure water jet. This can scatter the burning ester. |

Strategic Handling & Stability (The Deuterium Protocol)

Senior Scientist Insight: The primary risk with Methyl 4-oxopentanoate-d3 is not toxicity, but Isotopic Dilution and Hydrolysis . The ester bond is susceptible to cleavage, and protons alpha to carbonyls are susceptible to exchange in improper solvents.

The "Dry Chain" Workflow

To maintain isotopic integrity (≥99% D), you must prevent H/D exchange. The methyl ester deuteriums (

Figure 1: The "Dry Chain" workflow prevents condensation-induced hydrolysis, a common failure mode for deuterated esters stored at cold temperatures.

Stability Risks: Hydrolysis & Exchange

-

Hydrolysis: In the presence of water (even atmospheric moisture), the ester hydrolyzes.

-

Reaction:

-

Impact: Loss of the labeled moiety (Methanol-d3 evaporates), ruining the standard.

-

-

Enolization (Alpha-Exchange): While the

group on the ester is stable, if your molecule is labeled at the methylene positions (-

Protocol: Always prepare stock solutions in aprotic solvents (Acetonitrile, DMSO, or Dichloromethane) rather than Methanol or Water.

-

Application Protocols: Internal Standard Preparation

This protocol ensures quantitative accuracy when using Methyl 4-oxopentanoate-d3 for metabolic profiling (e.g., tracking levulinate metabolism or as a recovery standard).

Stock Solution Preparation (10 mM)

-

Environment: Perform in a fume hood with a nitrogen flush.

-

Solvent Choice: Anhydrous Acetonitrile (ACN) or Ethyl Acetate. Avoid Methanol to prevent transesterification.

-

Weighing:

-

Calculate mass:

(approx, based on MW 133.16). -

Use a micro-balance. If liquid handling is preferred, use density (1.08 g/mL) but weighing is more accurate for standards.

-

-

Storage: Transfer to amber silanized vials with PTFE-lined caps. Store at -20°C.

Metabolic Pathway Visualization

Understanding where this molecule fits in biological systems helps interpret data.

Figure 2: Metabolic fate of Methyl Levulinate-d3. Note that if the label is on the methyl ester, the tracer is lost upon hydrolysis to Methanol-d3, making it suitable for absorption/hydrolysis kinetics but NOT for downstream TCA cycle tracing of the levulinate carbon skeleton.

References & Authoritative Grounding

-

National Institute of Standards and Technology (NIST). "Pentanoic acid, 4-oxo-, methyl ester (Methyl Levulinate) Mass Spectrum & Properties." NIST Chemistry WebBook, SRD 69. Accessed October 2023.

-

Thermo Fisher Scientific. "Safety Data Sheet: Methyl Levulinate (Parent Compound)." Fisher Scientific Document Control.

-

BenchChem. "Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds." BenchChem Technical Guides.

-

PubChem. "Methyl Levulinate Compound Summary." National Library of Medicine.

-

Sigma-Aldrich. "Use and Handling of NMR Solvents (Deuterated)." Technical Bulletin AL-134.[5]

Sources

A Researcher's Guide to Methyl Levulinate-d3: Principles and Applications of a Stable Isotope-Labeled Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative analysis, particularly within regulated bioanalysis, the pursuit of precision and accuracy is paramount. The difference between an analyte, methyl levulinate, and its deuterated analogue, methyl levulinate-d3, exemplifies a foundational principle that ensures data integrity: the use of stable isotope-labeled internal standards (SIL-IS). While chemically almost identical, the subtle increase in mass imparted by three deuterium atoms makes methyl levulinate-d3 an indispensable tool. This guide delineates the core physicochemical distinctions between the labeled and unlabeled forms, explains the causality behind the universal adoption of SIL-IS in mass spectrometry, and provides actionable protocols for its application, empowering researchers to generate robust and reliable quantitative data.

Foundational Concepts: Methyl Levulinate and Isotopic Labeling

The Analyte: Unlabeled Methyl Levulinate

Methyl levulinate (IUPAC name: methyl 4-oxopentanoate) is an organic compound derived from levulinic acid.[1][2] It is a clear, colorless liquid used as a flavoring agent and as a versatile platform chemical in the synthesis of various value-added products, including fuels and polymers.[3][4][5] Its presence and quantity in complex matrices, from biological fluids to environmental samples, often require precise measurement.

The Principle of Stable Isotope Labeling (SIL)

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes. For organic molecules, this typically involves replacing hydrogen (¹H) with deuterium (²H or D), carbon-¹²C with carbon-¹³C, or nitrogen-¹⁴N with nitrogen-¹⁵N.[6] The resulting molecule is chemically identical in terms of reactivity and physical properties but possesses a higher molecular mass. This mass difference is the key to its utility in analytical chemistry.[7]

Introducing Methyl Levulinate-d3: The Ideal Internal Standard

Methyl levulinate-d3 is the deuterated form of methyl levulinate, where three hydrogen atoms (typically on the methyl group) have been replaced with deuterium atoms. This makes it the ideal internal standard (IS) for the quantitative analysis of methyl levulinate. An IS is a compound added in a constant, known amount to all samples, calibration standards, and quality controls.[8][9] It serves to correct for variability during the analytical process. A SIL-IS like methyl levulinate-d3 is considered the "gold standard" because its behavior is nearly identical to the analyte of interest.[6][10]

A Comparative Analysis: Core Physicochemical Differences

The fundamental distinction between methyl levulinate and its d3-analog is mass. This primary difference gives rise to subtle but analytically crucial variations in their spectroscopic properties.

Spectroscopic Divergence

-

Mass Spectrometry (MS): This is where the difference is most profound and analytically exploited. Unlabeled methyl levulinate has a molecular weight of approximately 130.14 g/mol .[1][2] Methyl levulinate-d3, with three deuterons replacing three protons, has a molecular weight of approximately 133.16 g/mol . In a mass spectrometer, these two compounds are easily distinguished by their different mass-to-charge ratios (m/z). This allows the instrument to monitor both the analyte and the internal standard simultaneously and independently.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signal corresponding to the protons on the deuterated methyl group will be absent for methyl levulinate-d3.[12][13] Conversely, a ²H NMR spectrum would show a signal for the deuterated positions. This makes NMR a powerful tool for confirming the position and extent of deuterium incorporation.[14]

-

Infrared (IR) Spectroscopy: The vibrational frequency of a chemical bond is dependent on the mass of the atoms involved. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[15] This results in a shift in the IR spectrum, with C-D stretching bands appearing at a lower wavenumber (typically ~2100-2200 cm⁻¹) compared to C-H stretching bands (~2800-3000 cm⁻¹).[16][17]

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[15] This can lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction—a phenomenon known as the primary Kinetic Isotope Effect (KIE).[16][18] While significant in mechanistic studies, the KIE is generally negligible when using methyl levulinate-d3 as an internal standard for LC-MS, as the analytical process does not typically involve the cleavage of these C-D bonds.[19][20]

Tabular Summary of Physicochemical Properties

| Property | Unlabeled Methyl Levulinate | Methyl Levulinate-d3 | Causality of Difference |

| Molecular Formula | C₆H₁₀O₃ | C₆H₇D₃O₃ | Isotopic Substitution |

| Molecular Weight | ~130.14 g/mol [1][2] | ~133.16 g/mol | Mass of 3 Deuterons vs. 3 Protons |

| Boiling Point | ~193-196 °C[2][21] | Expected to be very similar | Isotopic substitution has a minimal effect on intermolecular forces. |

| Density | ~1.05 g/mL at 20°C[21] | Expected to be slightly higher | Increased mass in a similar molecular volume. |

| MS (m/z) | Distinct m/z value | Distinct m/z value (+3 Da) | The core principle for its use as an internal standard. |

| ¹H NMR | Characteristic proton signals | Absence of signal for deuterated positions[12] | Deuterium is not detected in ¹H NMR. |

| IR Spectroscopy | C-H stretching bands (~2800-3000 cm⁻¹) | C-D stretching bands (~2100-2200 cm⁻¹)[16] | The C-D bond has a lower vibrational frequency than the C-H bond.[15] |

The Gold Standard Application: Quantitative Bioanalysis by LC-MS/MS

The integrity of pharmacokinetic and toxicokinetic data is a cornerstone of drug development, and regulatory bodies like the FDA provide strict guidelines for bioanalytical method validation.[8][10][22]

Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique, but it is susceptible to variations that can compromise accuracy.[23] These include:

-

Sample Preparation Variability: Inconsistent recovery during extraction steps (e.g., liquid-liquid extraction or solid-phase extraction).[24]

-

Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings.[23]

-

Instrumental Drift: Minor fluctuations in instrument performance over the course of an analytical run.[7]

A SIL-IS like methyl levulinate-d3 is the most effective way to correct for these issues.[24] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects.[6] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise quantification.[7][24]

Experimental Workflow: From Sample to Result

The use of methyl levulinate-d3 in a quantitative assay follows a systematic and self-validating workflow designed to ensure data reliability.

Sources

- 1. Methyl levulinate | C6H10O3 | CID 69354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. methyl levulinate, 624-45-3 [thegoodscentscompany.com]

- 4. Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. fda.gov [fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. synmr.in [synmr.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. volumen 33 número 3 [revistas.unam.mx]

- 17. researchgate.net [researchgate.net]

- 18. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 19. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 21. Methyl levulinate | 624-45-3 [chemicalbook.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 24. texilajournal.com [texilajournal.com]

Stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester: An In-depth Technical Guide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, a deuterated isotopologue of a keto-ester. In the absence of specific public domain stability data for this compound, this document synthesizes fundamental principles of chemical stability, known degradation pathways for related structures, and established protocols for stability and forced degradation studies. The primary aim is to equip researchers and drug development professionals with the scientific rationale and practical methodologies to ensure the integrity and reliable use of this and similar deuterated reference standards. This guide delves into the key factors influencing the stability of the molecule, including hydrolysis, oxidation, and the potential for deuterium-hydrogen exchange. Detailed experimental protocols for assessing stability under various conditions are provided, alongside recommendations for optimal storage and handling.

Introduction: The Critical Role of Isotopic Purity and Chemical Integrity

This guide provides a detailed examination of the factors that can compromise the stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester. We will explore the primary degradation pathways, the potential for hydrogen-deuterium (H-D) exchange, and provide a robust framework for assessing and maintaining the stability of this important research chemical.

Physicochemical Properties and Structural Considerations

To understand the stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, it is essential to first consider its chemical structure. The molecule possesses two key functional groups that are susceptible to chemical transformation: a methyl ester and a ketone. The deuterium labeling is on the terminal methyl group, which is adjacent to the ketone.

Table 1: Physicochemical Properties of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester (and its non-deuterated analogue)

| Property | Value (or predicted) | Structural Moiety |

| Molecular Formula | C₆H₇D₃O₃ | - |

| Molecular Weight | ~133.16 g/mol | - |

| Functional Groups | Methyl Ester, Ketone | -C(=O)OCH₃, -C(=O)- |

| Deuterium Label Position | C5 | Adjacent to ketone |

| Key Reactive Sites | Ester carbonyl, Ketone carbonyl, α-protons | C=O, C-H adjacent to C=O |

The presence of both an ester and a ketone introduces multiple potential sites for degradation. The acidity of the α-protons to the ketone is a particularly important feature that will be discussed in the context of H-D exchange.[2][3][4][5]

Potential Degradation Pathways

The stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is primarily threatened by two chemical degradation pathways: hydrolysis and oxidation. Furthermore, the position of the deuterium labels introduces the risk of isotopic exchange.

Hydrolysis of the Methyl Ester

The ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol (methanol in this case). This reaction can be catalyzed by both acids and bases.[5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This process is typically faster and irreversible.

The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. For keto-esters, the reaction kinetics can be complex, but the fundamental mechanisms remain the same.

Caption: Primary hydrolytic degradation pathway.

Oxidation

The ketone functional group and the carbon atoms alpha to it are potential sites for oxidation. While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents or radical-initiated processes can lead to degradation.[6]

Potential oxidative pathways include:

-

Oxidation at the α-Carbon: The carbon adjacent to the ketone can be susceptible to oxidation, potentially leading to the formation of dicarboxylic acids or other cleavage products.

-

Radical-Initiated Oxidation: The presence of labile hydrogens can make the molecule susceptible to auto-oxidation, a process that is often initiated by light, heat, or the presence of metal ions.

Hydrogen-Deuterium (H-D) Exchange at the C5 Position

A significant stability concern for Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is the potential for the exchange of the deuterium atoms at the C5 position with protons from the solvent or other sources. This is due to the acidity of the α-hydrogens adjacent to the ketone.[2][7]

The mechanism involves the formation of an enol or enolate intermediate under either acidic or basic conditions:

-

Base-Catalyzed Exchange: A base can remove a deuteron from the C5 position to form a resonance-stabilized enolate. Reprotonation by a protic solvent (like water) can introduce a hydrogen atom in place of a deuterium.[7]

-

Acid-Catalyzed Exchange: An acid can protonate the carbonyl oxygen, and a subsequent deprotonation at the C5 position by a weak base (like water) forms an enol. Tautomerization back to the keto form can result in the incorporation of a proton.

Given that this process can be catalyzed by trace amounts of acid or base, it is a critical parameter to monitor, as it directly impacts the isotopic purity of the standard.

Caption: Base-catalyzed H-D exchange mechanism.

Recommended Storage and Handling

To minimize degradation and maintain the chemical and isotopic integrity of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, the following storage and handling procedures are recommended:

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | -20°C or lower | To significantly reduce the rates of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation. |

| Container | Amber glass vial with a PTFE-lined cap | To protect from light (photodegradation) and ensure an airtight seal. |

| Form | Neat (if solid) or in a dry, aprotic solvent | To minimize hydrolysis. If in solution, use solvents like anhydrous acetonitrile or dioxane. |

| Handling | Equilibrate to room temperature before opening. Minimize exposure to atmospheric moisture. | To prevent condensation of water into the standard, which can promote hydrolysis and H-D exchange. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.[8][9][10][11][12]

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study. For Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, a High-Performance Liquid Chromatography (HPLC) method coupled with both UV and Mass Spectrometric (MS) detection is recommended.

-

HPLC-UV: To quantify the parent compound and any UV-active degradants.

-

HPLC-MS: To identify and quantify both the parent compound and its degradation products, and critically, to monitor the isotopic purity by assessing the ratio of the deuterated to non-deuterated species.

Protocol for Long-Term and Accelerated Stability Studies

This protocol outlines a study to assess the stability of the compound under recommended and stressed storage conditions.

Objective: To determine the shelf-life of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester under defined storage conditions.

Materials:

-

Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

-

Amber glass vials with PTFE-lined caps

-

Calibrated stability chambers/freezers

-

Validated HPLC-UV/MS system

Procedure:

-

Aliquot the compound into multiple vials to avoid repeated freeze-thaw cycles of a single stock.

-

Place the vials in stability chambers under the following conditions:

-

Long-Term: -20°C ± 5°C

-

Accelerated: 5°C ± 3°C and 25°C ± 2°C / 60% ± 5% RH

-

-

Establish a testing schedule. Suggested time points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 1, 3, and 6 months

-

-

At each time point, analyze the samples for:

-

Purity: by HPLC-UV

-

Degradation Products: by HPLC-UV/MS

-

Isotopic Purity: by HPLC-MS

-

Caption: Workflow for long-term stability assessment.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[8][9][10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Objective: To identify the likely degradation products of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester under various stress conditions.

Procedure: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) and subject them to the following conditions. A control sample (stored at -20°C, protected from light) should be analyzed alongside the stressed samples.

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analyze all samples by HPLC-UV/MS to identify and characterize the degradation products. Pay close attention to any changes in the isotopic distribution in the mass spectra of the stressed samples.

Data Interpretation and Mass Balance

A critical aspect of stability studies is the concept of mass balance.[8] The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial value.[10] A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradation products.

For Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, mass spectrometric analysis is crucial for monitoring the isotopic purity. A shift in the isotopic cluster towards lower masses would be indicative of H-D exchange.

Conclusion

The stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is governed by its susceptibility to hydrolysis, oxidation, and hydrogen-deuterium exchange. While this guide provides a scientifically grounded framework for understanding and assessing its stability, it is imperative that researchers perform their own stability assessments under their specific experimental conditions. By adhering to the recommended storage and handling procedures and implementing robust stability testing protocols, the chemical and isotopic integrity of this valuable research tool can be ensured, leading to more accurate and reliable experimental outcomes.

References

-

Reactivity of Alpha Hydrogens - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. (2024, June 17). YouTube. Retrieved from [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). PMC. Retrieved from [Link]

-

B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. (n.d.). PMC - NIH. Retrieved from [Link]

-

Beta Keto esters - Alkylating Ketones in NaOEt. (2015, March 25). YouTube. Retrieved from [Link]

-

Superacid-catalysed α-deuteration of ketones with D2O. (2025, May 19). RSC Publishing. Retrieved from [Link]

-

Chapter 22 Reaction Summary. (n.d.). Retrieved from [Link]

-

Acid- and base-catalyzed hydrogen-deuterium exchange between deuterium oxide and simple ketones. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved from [Link]

-

Reactions at the α-Carbon. (n.d.). MSU chemistry. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. Retrieved from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. onyxipca.com [onyxipca.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. sgs.com [sgs.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

LC-MS/MS method development with Methyl levulinate-d3

This guide is structured as a high-level Application Note followed by a rigorous Standard Operating Protocol (SOP) , designed for immediate implementation in a bioanalytical or metabolic research setting.

Application Note: High-Sensitivity Quantitation of Methyl Levulinate using LC-MS/MS and Methyl Levulinate-d3

Abstract

Methyl levulinate (ML) is a critical gamma-keto ester implicated as a biomarker for specific ketone exposure (e.g., 2-pentanone) and a key intermediate in lignocellulosic biofuel synthesis. Accurate quantification in complex matrices (plasma, urine, fermentation broth) is challenged by its low molecular weight (130.14 Da), moderate polarity (LogP ~0.1), and potential for hydrolytic instability. This guide details a robust LC-MS/MS methodology utilizing Methyl levulinate-d3 as a stable isotope-labeled internal standard (SIL-IS). The method utilizes a polar-embedded C18 stationary phase to ensure retention of this small polar molecule, coupled with optimized electrospray ionization (ESI) transitions to eliminate matrix interference.

Introduction & Scientific Rationale

Developing a method for Methyl Levulinate requires overcoming three specific analytical hurdles:

-

Retention: With a LogP near zero, ML elutes in the void volume on standard C18 columns, leading to severe ion suppression.

-

Specificity: Small esters often share isobaric interferences. Reliance on a single transition (e.g., loss of methoxy) is risky without chromatographic resolution.

-

Recovery: As a volatile ester, ML can be lost during the evaporation steps of traditional Liquid-Liquid Extraction (LLE).

The Solution:

-

Internal Standard: Methyl levulinate-d3 (Methyl-d3 4-oxopentanoate) corrects for ionization variation and evaporative loss.

-

Column Selection: A high-strength silica (HSS) T3 or Polar-Embedded C18 column is selected to engage with the polar ketone group, retaining the analyte beyond the suppression zone.

-

Sample Prep: A carefully controlled Solid Phase Extraction (SPE) or "Salting-out" LLE protocol minimizes evaporative loss.

Compound Properties & MS/MS Optimization

Chemical Structures[1][2][3][4][5][6]

-

Analyte: Methyl levulinate (

); MW: 130.14[1][7] -

Internal Standard: Methyl levulinate-d3 (

); MW: 133.16 (Label on the methyl ester group).

Fragmentation Logic

In ESI positive mode, Methyl levulinate forms a protonated molecule

-

Primary Pathway: Loss of methanol (

, 32 Da) or the methoxy radical ( -

Secondary Pathway: Loss of water (

, 18 Da) from the ketone moiety. -

IS Consideration: Since the d3 label is on the methoxy group, the primary fragment (acylium ion) loses the label, resulting in the same product ion (m/z 99) as the analyte.

-

Risk:[5] Cross-talk is possible if the Q1 isolation window is too wide.

-

Mitigation: We monitor a secondary transition where the label is retained (e.g., water loss) or rely on the mass shift in Q1 (131 vs 134) with strict chromatographic alignment.

-

Optimized MRM Table

| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Type | Rationale |

| Methyl Levulinate | 131.1 | 99.1 | 15 | Quant | Loss of |

| Methyl Levulinate | 131.1 | 113.1 | 12 | Qual | Loss of |

| Methyl Levulinate-d3 | 134.1 | 99.1 | 15 | Quant | Loss of |

| Methyl Levulinate-d3 | 134.1 | 116.1 | 12 | Qual | Loss of |

Visualized Method Development Workflow

Caption: Logical workflow for developing the Methyl Levulinate LC-MS/MS assay, emphasizing the critical retention and evaporation control steps.

PART 2: Standard Operating Protocol (SOP)

Materials & Reagents

-

Analyte: Methyl Levulinate (Sigma-Aldrich, >98%).[8]

-

Internal Standard: Methyl Levulinate-d3 (CDN Isotopes or similar).

-

Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

-

Additives: Formic Acid (FA), Ammonium Formate.

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex Biphenyl.

Chromatographic Conditions

-

System: UHPLC (Agilent 1290 or Waters ACQUITY).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

-

Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better sensitivity for esters than ACN).

-

Flow Rate: 0.35 mL/min.

-

Column Temp: 40°C.

-

Gradient:

-

0.0 min: 5% B (Hold for 1.0 min to load polar analyte).

-

1.0 - 4.0 min: Ramp to 95% B.

-

4.0 - 5.0 min: Hold 95% B (Wash).

-

5.0 - 5.1 min: Return to 5% B.

-

5.1 - 7.0 min: Re-equilibrate.

-

Sample Preparation (SPE Method)

Rationale: SPE is preferred over LLE to avoid the complete dryness step which causes volatile loss of Methyl Levulinate.

-

Pre-treatment: Aliquot 100 µL Plasma/Matrix. Add 10 µL IS Working Solution (1000 ng/mL ML-d3). Vortex.

-

Dilution: Add 300 µL 0.1% Formic Acid in water (to disrupt protein binding and ensure retention on SPE).

-

Conditioning: Oasis HLB Cartridge (30 mg) or equivalent.

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading: Load pre-treated sample slowly (gravity or low vacuum).

-

Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/proteins; ML is retained).

-

Elution: Elute with 500 µL Acetonitrile . (Avoid Methanol here if transesterification is a concern, though rare at neutral pH).

-

Post-Elution: DO NOT evaporate to dryness. Dilute the eluate 1:1 with Water (final vol 1 mL) and inject directly.

-

Note: This "Elute & Dilute" strategy prevents the loss of the volatile methyl levulinate.

-

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, every batch must pass these checks:

-

Linearity:

over range 1.0 – 1000 ng/mL. -

IS Response: The Area of Methyl Levulinate-d3 should be consistent (CV < 15%) across all samples. A drop indicates matrix suppression or extraction failure.

-

Retention Time: The d3-IS and Analyte must elute within ±0.05 min of each other.

-

Blank Check: Inject a double blank after the highest standard to check for carryover (common with sticky esters).

Troubleshooting & Senior Scientist Tips

-

The "Ghost" Peak: If you see ML in your blanks, check your methanol solvent. Methyl levulinate can form if levulinic acid (common contaminant) reacts with methanol in the mobile phase over time. Use fresh solvents.

-

Sensitivity Loss: If signal drops, check the ESI capillary voltage. Esters protonate well but are fragile; too high voltage (>3.5 kV) can cause in-source fragmentation, destroying the parent ion before it reaches Q1. Lower voltage to 2.5-3.0 kV.

-

Peak Tailing: ML has a ketone and an ester. On older C18 columns, interaction with silanols causes tailing. The HSS T3 column (proprietary end-capping) is specifically chosen to mitigate this.

References

-

PubChem. Methyl Levulinate Compound Summary. National Library of Medicine. Available at: [Link]

-

Waters Corporation. LC-MS/MS Method Development Guide. Available at: [Link]

-

NIST Chemistry WebBook. Methyl Levulinate Mass Spectrum. Available at: [Link]

Sources

- 1. Methyl levulinate | CAS 624-45-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Methyl levulinate | C6H10O3 | CID 69354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl levulinate, 624-45-3 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Methyl levulinate (CHEBI:173521) [ebi.ac.uk]

- 7. CAS 624-45-3 | Methyl levulinate [phytopurify.com]

- 8. レブリン酸メチル ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

Precision Sample Preparation for Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester (Methyl Levulinate-d3)

Abstract

This application note details the extraction and quantification of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester (Methyl Levulinate-d3). Unlike standard fatty acid methyl ester (FAME) analysis, this specific isotopologue presents two unique stability challenges: enzymatic instability in biological matrices (esterase hydrolysis) and isotopic lability (deuterium exchange at the

Chemical Context & Critical Challenges

To design a robust protocol, one must first understand the molecular vulnerabilities of the analyte.

The Molecule

-

IUPAC Name: Methyl 4-oxopentanoate-5,5,5-d3

-

Structure:

-

Role: Used as a metabolic tracer for ketone body kinetics or an Internal Standard (IS) for Levulinic Acid quantification.

Mechanism of Failure (Why Standard Protocols Fail)

Standard FAME protocols often use alkaline transesterification or evaporation to dryness. Both are catastrophic for this analyte:

-

Deuterium Exchange (The

-Carbon Rule): The deuterium atoms are located on the terminal methyl group (-

Constraint:All extraction steps must remain neutral or slightly acidic (pH 4–6).

-

-

Enzymatic Hydrolysis: Plasma esterases (e.g., carboxylesterases) rapidly hydrolyze the methyl ester to the free acid (Levulinic acid-d3), altering the measured concentration.

-

Constraint:Immediate metabolic quenching at 4°C is mandatory.

-

-

Volatility: Methyl Levulinate has a boiling point of ~196°C, but its vapor pressure is sufficient to cause significant losses during vacuum concentration.

-

Constraint:Never evaporate to dryness. Use a keeper solvent or stop at 50

.

-

Visualized Mechanisms

Isotopic Stability & Workflow Logic

The following diagram illustrates the risk of Deuterium loss via enolization and the optimized workflow to prevent it.

Figure 1: Workflow logic contrasting the high-risk alkaline pathway (Red) with the optimized acidic preservation pathway (Green).

Detailed Protocol: "Cold-Acid" Extraction

Applicability: Human/Murine Plasma

Target Concentration: 10 ng/mL – 10

Reagents

-

Extraction Solvent: Ethyl Acetate (HPLC Grade) OR MTBE (Methyl tert-butyl ether).

-

Quenching Buffer: Acetonitrile (ACN) containing 0.1% Formic Acid (pre-chilled to 4°C).

-

Internal Standard (IS): Methyl Levulinate-d0 (unlabeled) if analyzing d3 tracer; or Methyl Levulinate-13C if analyzing d3 as a drug.

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Step-by-Step Methodology

1. Sample Thawing & Quenching

-

Rationale: Enzymes are active the moment the sample thaws. Acid stops esterase activity; cold temperature slows kinetics.

-

Procedure:

-

Place 100

of frozen plasma directly into a centrifuge tube containing 400 -

Vortex immediately for 30 seconds to precipitate proteins and denature esterases.

-

Add 10

of Internal Standard solution.[1] -

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

2. Liquid-Liquid Extraction (LLE)

-

Rationale: Isolates the hydrophobic ester from the aqueous acidic supernatant.

-

Procedure:

-

Transfer the supernatant (approx. 450

) to a clean glass vial. -

Add 1 mL of Ethyl Acetate .

-

Shake/tumble for 10 minutes (do not vortex aggressively to avoid emulsions).

-

Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

Transfer the upper organic layer to a fresh vial.

-

Optional: Repeat extraction once more for higher recovery, pooling organic layers.

-

3. Drying & Concentration (The Volatility Checkpoint)

-

Rationale: Water damages GC columns. High vacuum removes the analyte.

-

Procedure:

-

Add ~50 mg of anhydrous

to the organic phase. Let sit for 5 minutes. -

Transfer the dry solvent to a conical GC vial.

-

Evaporate under a gentle stream of Nitrogen (

) at room temperature. -

STOP when the volume reaches approximately 50–100

. DO NOT EVAPORATE TO DRYNESS. -

Transfer to a GC insert.

-

Instrumental Analysis (GC-MS)[2][3]

Direct injection of the extract is preferred. Silylation is not required as the analyte is already an ester.

GC Parameters

| Parameter | Setting | Note |

| Column | DB-Wax or HP-5ms (30m x 0.25mm x 0.25 | Polar (Wax) columns provide better retention for keto-esters. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | |

| Inlet Temp | 230°C | Splitless mode (0.5 min purge). |

| Oven Program | 60°C (hold 1 min) | Slow ramp captures the volatile ester early. |

| Transfer Line | 240°C |

MS Parameters (EI Source)

-

Source Temp: 230°C

-

Ionization: Electron Impact (70 eV)

-

Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

Target Ions (m/z)

| Analyte | Quantifier Ion ( | Qualifier Ions ( | Structure Origin |

| Methyl Levulinate-d0 | 130 | 99, 43 | Molecular Ion ( |

| Methyl Levulinate-d3 | 133 | 102 , 46 |

Note: The base peak for methyl levulinate is often m/z 43 (

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the d3 label is intact, run a "Label Stability QC" :

-

Spike water with Methyl Levulinate-d3.

-

Add 10

of 0.1 M NaOH (induce high pH). -

Incubate for 30 mins, then extract and analyze.

-

Result: If you see a mass shift from 133

132/131, deuterium exchange has occurred. This confirms the necessity of the acidic protocol.

Common Pitfalls

-

Low Recovery: Usually due to evaporation to dryness. Use a keeper solvent (e.g., 10

tetradecane) if precision is low. -

Peak Tailing: Indicates activity in the GC liner. Replace the liner and ensure the column is trimmed.

References

-

Mechanism of

-Deuterium Exchange: -

Sample Preparation for Volatile Esters

-

Enzymatic Stability in Plasma

- Title: Enzymatic hydrolysis of methyl levulinate and rel

- Source: PubMed / ResearchG

- Relevance: Highlights the rapid hydrolysis of esters by serum esterases, necessit

-

URL:[Link]

-

GC-MS Method for Methyl Levulinate

- Title: Interference by methyl levulinate in determination of total f

- Source: Journal of Agricultural and Food Chemistry (via NIH).

- Relevance: Provides baseline GC parameters and fragmentation patterns for methyl levulin

-

URL:[Link]

Sources

- 1. schebb-web.de [schebb-web.de]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

Application Note & Protocol: Preparation of High-Purity Standard Solutions of Methyl Levulinate-d3 for Quantitative Analysis

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of stock and working standard solutions of Methyl levulinate-d3. As a stable isotope-labeled (SIL) internal standard, Methyl levulinate-d3 is critical for achieving precision and accuracy in quantitative mass spectrometry (MS) assays through the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] This guide is intended for researchers, analytical chemists, and drug development professionals, offering detailed protocols, safety guidelines, and the scientific rationale behind critical procedural steps to ensure the integrity of quantitative data.

Introduction: The Role of Deuterated Internal Standards

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), significant variability can arise from complex sample matrices, sample preparation steps, and instrument fluctuations.[1][3] These factors can lead to ion suppression or enhancement, analyte loss during extraction, and inconsistent injection volumes, all of which compromise data quality.[3]

The use of a stable isotope-labeled internal standard, such as Methyl levulinate-d3, is the gold standard for mitigating these issues.[1] A deuterated standard is chemically identical to the analyte of interest but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[4][5] This property allows it to be distinguished by the mass spectrometer while ensuring it co-elutes chromatographically and behaves identically during sample extraction and ionization.[5] By adding a known amount of Methyl levulinate-d3 to every sample, calibrator, and quality control sample at the beginning of the workflow, it serves as a reliable internal reference to correct for analytical variability, a technique recognized by regulatory bodies like the FDA and EMA.[1][5]

Characterization of Methyl Levulinate-d3

Before any solution preparation, it is imperative to fully characterize the neat standard material. The Certificate of Analysis (CoA) provided by the supplier is a critical document that contains essential information for accurate preparation. For reliable results, deuterated standards should possess high isotopic enrichment (≥98%) and high chemical purity (>99%).[4][5]

| Property | Description | Source / Verification |

| Chemical Name | Methyl 4-oxopentanoate-d3; Methyl levulinate (d3) | Supplier Specification |

| Molecular Formula | C₆H₇D₃O₃ | Calculated |

| Molecular Weight | ~133.16 g/mol (Exact mass depends on the position and number of deuterium labels; always use the value from the CoA ) | Certificate of Analysis (CoA) |

| Appearance | Clear, colorless to pale yellow liquid.[6] | Visual Inspection |

| Chemical Purity | Typically ≥98%. | Certificate of Analysis (CoA) |

| Isotopic Purity | Typically ≥98% isotopic enrichment.[5] | Certificate of Analysis (CoA) |

| Solubility | Soluble in ethanol, methanol, acetone, and other organic solvents.[6][7] Sparingly soluble in water.[8] | Experimental Verification |

| Stability of Label | Deuterium atoms should be on stable positions (e.g., aliphatic carbons) to prevent H/D exchange.[3] Avoid exchangeable sites like -OH, -NH, or -SH groups. | Supplier Specification |

Safety and Handling Precautions

Methyl levulinate-d3 shares similar chemical hazards with its non-deuterated analog. It is classified as a combustible liquid and may be harmful if swallowed.[2][9] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]

-

Storage: Store the neat material and prepared solutions in tightly sealed containers in a cool, dry, and well-ventilated place.[6][9] Keep away from heat, sparks, open flames, and other sources of ignition.[2][10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2]

Experimental Protocol: Preparation of Standard Solutions

This protocol details the preparation of a 1 mg/mL primary stock solution followed by serial dilutions to generate working standards. All weighing and volumetric measurements must be performed with calibrated equipment to ensure accuracy.

Required Materials and Equipment

-

Methyl levulinate-d3 (neat material with CoA)

-

High-purity solvent (e.g., HPLC-grade Methanol, Acetonitrile, or DMSO)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)

-

Calibrated micropipettes (e.g., P200, P1000)

-

Amber glass vials with PTFE-lined caps for storage

-

Vortex mixer

-

Sonicator

Workflow for Standard Solution Preparation

Caption: Workflow for preparing Methyl levulinate-d3 standards.

Step-by-Step Procedure for Primary Stock Solution (1 mg/mL)

-

Equilibration: Allow the sealed container of Methyl levulinate-d3 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 10 mg of the neat standard into a clean weighing vessel. Record the exact weight to four decimal places (e.g., 10.05 mg).

-

Rationale: Using a calibrated analytical balance is crucial for the accuracy of the final concentration. The weight of the standard is the foundation of all subsequent calculations.

-

-

Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., methanol) to rinse the weighing vessel multiple times, transferring the rinse into the flask to ensure no material is lost.

-

Volume Adjustment: Add the solvent to the flask until it is approximately 80% full. Gently swirl or sonicate for 5-10 minutes to ensure complete dissolution of the standard.

-

Final Volume: Allow the solution to return to room temperature. Carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the flask.

-

Homogenization: Cap the flask securely and invert it at least 20 times to ensure the solution is homogeneous.

-

Calculation: Calculate the precise concentration of the primary stock solution.

-

Formula: Concentration (mg/mL) = Weight of Standard (mg) / Volume of Flask (mL)

-

Example: 10.05 mg / 10.00 mL = 1.005 mg/mL

-

-

Transfer and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at the recommended temperature (typically 2-8°C or -20°C) as per stability data.

Step-by-Step Procedure for Intermediate and Working Solutions

Serial dilutions are performed to create lower concentration standards from the primary stock. The following is an example of a dilution scheme.

| Solution Name | Starting Solution | Volume to Transfer | Final Volume | Final Concentration |

| Intermediate Stock | Primary Stock (1.005 mg/mL) | 1.00 mL | 10.00 mL | 100.5 µg/mL |

| Working Standard | Intermediate Stock | 1.00 mL | 10.00 mL | 10.05 µg/mL |

-

Pipetting: Using a calibrated micropipette, transfer the required "Volume to Transfer" from the starting solution into the appropriate size Class A volumetric flask.

-

Rationale: Calibrated pipettes are essential for maintaining accuracy during dilution steps. To minimize error, avoid pipetting volumes that are less than 20% of the pipette's maximum capacity.

-

-

Dilution: Dilute to the calibration mark with the same solvent used for the primary stock solution.

-

Homogenization: Cap and invert the flask multiple times to ensure a homogeneous solution.

-

Storage: Transfer to a new, clearly labeled amber vial for storage.

Validation, Stability, and Quality Control

A prepared standard is only reliable if its integrity is verified and maintained.

-

Concentration Verification: The concentration of a newly prepared stock solution should be verified. This can be done by comparing its MS response against a previously prepared and validated batch of the standard. The responses should be within an acceptable tolerance (e.g., ±10%).

-

Stability Assessment: The stability of standard solutions under various storage conditions (e.g., room temperature, refrigerated, frozen) should be established. This is typically done by analyzing the standard at set time points and comparing the response to a freshly prepared standard. Document the stability period and store solutions accordingly.[11]

-

Documentation: Maintain a detailed logbook for all standard preparations.[12] Records should include the lot number of the neat material, exact weights, volumes, solvents used, calculated concentrations, preparation dates, and stability/expiration dates. This documentation is critical for data traceability and regulatory compliance.

Conclusion

The accuracy of quantitative data derived from Isotope Dilution Mass Spectrometry is fundamentally dependent on the quality of the internal standard solutions. By following this detailed protocol, which emphasizes meticulous technique, the use of calibrated equipment, and comprehensive documentation, researchers can prepare reliable and reproducible standard solutions of Methyl levulinate-d3. Adherence to these principles of scientific integrity ensures the generation of high-quality, trustworthy data in research and regulated environments.

References

- A Technical Guide to Deuterated Internal Standards for Mass Spectrometry. Benchchem.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Methyl levulinate | C6H10O3. PubChem, National Institutes of Health. [Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]

- Deuterated Standards for LC-MS Analysis.

-

methyl levulinate, 624-45-3. The Good Scents Company. [Link]

-

Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

-

Guidance for Industry: ANDA Submissions — Content and Format of Abbreviated New Drug Applications. U.S. Food and Drug Administration (FDA). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. google.com [google.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. chemicalbull.com [chemicalbull.com]

- 7. Methyl levulinate | 624-45-3 [chemicalbook.com]

- 8. Methyl levulinate | C6H10O3 | CID 69354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fda.gov [fda.gov]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

Application Notes: Strategic Use of Methyl 4-Oxopentanoate-5,5,5-d3 in Pharmaceutical Synthesis and Development

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Methyl 4-Oxopentanoate-5,5,5-d3 Acid Methyl Ester (also known as Methyl Levulinate-d3). We move beyond simple descriptions to explore the fundamental principles and strategic advantages of incorporating this deuterated building block into pharmaceutical R&D workflows. This guide details its use as an internal standard for quantitative bioanalysis and as a tool to probe and enhance metabolic stability through the kinetic isotope effect, complete with detailed, field-tested protocols and mechanistic explanations.

Introduction: Beyond the Building Block

Methyl 4-oxopentanoate, a derivative of the versatile bio-based platform chemical levulinic acid, is a valuable synthon in organic chemistry.[1][2] Its bifunctional nature, possessing both a ketone and an ester, allows for a multitude of synthetic transformations.[1] However, the strategic replacement of the terminal methyl hydrogens with deuterium (d3) transforms this simple molecule into a sophisticated tool for modern drug discovery.

The introduction of stable isotopes like deuterium into drug candidates or their analogs is a powerful strategy used to elucidate metabolic pathways, improve pharmacokinetic profiles, and enable highly accurate quantification in complex biological matrices.[3] Methyl 4-Oxopentanoate-5,5,5-d3 Acid Methyl Ester embodies this principle, offering a robust, deuterated keto-ester moiety for incorporation into novel chemical entities. This guide will illuminate the core scientific rationale and provide actionable protocols for its deployment in the laboratory.

Chapter 1: The Scientific Rationale for Deuteration in Drug Development

The utility of deuterated compounds in pharmaceutical science is primarily rooted in two key physical-organic principles: the predictability of mass difference and the strength of the carbon-deuterium bond.

The Kinetic Isotope Effect (KIE): Engineering Metabolic Stability

The foundation of deuterium's ability to alter drug metabolism lies in the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is energetically stronger than a carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier deuterium isotope. Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly.

Many drug metabolism reactions, particularly oxidation mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[4] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to:

-

Increased drug half-life and exposure.

-

Reduced formation of potentially toxic or inactive metabolites. [5]

-

Improved pharmacokinetic consistency and patient compliance.

Deutetrabenazine, the first deuterated drug approved by the FDA, is a clinical testament to the success of this strategy.[5]

Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.

Stable Isotope Labeling for Mechanistic & ADME Studies

Deuterated compounds are invaluable as tracers to study the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug. By administering a mixture of labeled and unlabeled drug (e.g., a 1:1 ratio) and analyzing samples by mass spectrometry, researchers can:

-

Identify and structure-elucidate metabolites: Metabolites of the deuterated drug will appear as characteristic "doublets" in the mass spectrum, separated by the mass of the incorporated deuterium atoms, making them easy to distinguish from background noise.

-

Trace metabolic pathways: Selectively deuterating different positions on a molecule helps pinpoint which chemical bonds are involved in its biological activity and metabolism.[3]

-

Perform "pulse-chase" experiments to understand drug turnover and distribution in various tissues.

The Gold Standard: Deuterated Internal Standards for Bioanalysis

In quantitative mass spectrometry, an internal standard (IS) is added to samples to correct for variability during sample processing and analysis. An ideal IS behaves identically to the analyte of interest but is distinguishable by the detector. A stable isotope-labeled (SIL) version of the analyte, such as a deuterated compound, is the "gold standard" for this purpose. It co-elutes chromatographically with the analyte and experiences nearly identical matrix effects and ionization efficiency, but is easily resolved by its higher mass. This leads to exceptional accuracy and precision in quantifying drug concentrations in biological fluids like plasma, urine, and tissue homogenates.[6]

Chapter 2: Synthesis and Characterization

While LGC Standards and other suppliers provide certified Methyl 4-Oxopentanoate-5,5,5-d3, understanding its synthesis and analytical characterization is crucial for its effective use.[7]

-

Synthetic Approach: A common strategy for synthesizing this compound involves using a deuterated starting material, such as d3-methyl magnesium iodide (a Grignard reagent), in a reaction with a suitable electrophile to construct the carbon skeleton. General methods for deuterium insertion include reductive deuteration or halogen/deuterium exchange.

-

Quality Control: The identity, purity, and isotopic enrichment of the compound must be rigorously confirmed.

| Parameter | Analytical Method | Specification | Rationale |

| Chemical Identity | ¹H and ¹³C NMR Spectroscopy | Conforms to structure | Confirms the correct molecular structure and absence of major organic impurities. |

| Chemical Purity | GC-MS or LC-MS | ≥ 98% | Ensures that observed effects are due to the title compound and not impurities. |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 99% atom % D | Verifies that the vast majority of molecules contain the deuterium label, which is critical for KIE studies and preventing mass spectral crosstalk in bioanalysis. |

| Isotopic Distribution | Mass Spectrometry (MS) | d0, d1, d2 < 1% | Confirms the label is predominantly d3 and not a mixture of different deuteration levels. |

Chapter 3: Core Applications and Protocols

This section provides detailed, practical protocols for the two primary applications of Methyl 4-Oxopentanoate-5,5,5-d3.

Application 1: Development of a Deuterated Internal Standard for Quantitative Bioanalysis

Scenario: A new drug candidate, "Levinostat," contains a moiety derived from levulinic acid. To support clinical trials, a robust LC-MS/MS method is required to quantify Levinostat in human plasma. We will use Methyl 4-Oxopentanoate-5,5,5-d3 as a starting material to synthesize the deuterated internal standard, Levinostat-d3.

Caption: Workflow for bioanalysis using a synthesized d3-internal standard.

Protocol 3.1: LC-MS/MS Quantification of Levinostat in Human Plasma

-

Objective: To accurately measure the concentration of Levinostat in plasma samples.

-

Materials: Human plasma, Levinostat analytical standard, Levinostat-d3 (IS), acetonitrile (ACN) with 0.1% formic acid, water with 0.1% formic acid, 96-well collection plates.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.

Methodology:

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of Levinostat and Levinostat-d3 in DMSO.

-

Create a set of calibration standards (e.g., 1-1000 ng/mL) by spiking the Levinostat stock solution into blank human plasma.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working Internal Standard solution of Levinostat-d3 at 100 ng/mL in 50:50 ACN:water.

-

Causality Insight: Using the same biological matrix (plasma) for standards and QCs ensures that the extraction efficiency and matrix effects are comparable to the unknown samples, a cornerstone of trustworthy bioanalysis.

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 50 µL of standards, QCs, or unknown plasma samples into a 96-well plate.

-

Add 10 µL of the working IS solution (100 ng/mL Levinostat-d3) to all wells except for "double blank" wells (matrix blank without analyte or IS).

-

Add 200 µL of ice-cold ACN to each well to precipitate plasma proteins.

-

Causality Insight: Protein precipitation is a rapid and effective method to remove the bulk of interfering macromolecules. The IS is added before this step to account for any analyte loss during the process.

-

-

Sample Processing:

-

Seal the plate and vortex for 2 minutes at high speed.

-

Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation of Levinostat from any endogenous plasma components.

-

Optimize the mass spectrometer settings to monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the IS.

-

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M+H]⁺ | Rationale |

| Levinostat | 450.2 | 218.1 | A stable, specific fragment of the parent molecule. |

| Levinostat-d3 (IS) | 453.2 | 221.1 | The +3 Da shift is observed in both the parent and the fragment ion, confirming the label is retained. |

-

Data Quantification:

-

Integrate the peak areas for both the Levinostat and Levinostat-d3 MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Levinostat in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Application 2: Probing Metabolic Stability with the Kinetic Isotope Effect

Scenario: A promising lead compound, "Ceto-inhibitor," shows high clearance in human liver microsome (HLM) assays. The molecule contains a terminal acetyl group (-COCH₃) which is hypothesized to be a primary site of oxidative metabolism by CYP3A4.[8] We will synthesize Ceto-inhibitor-d3 using Methyl 4-Oxopentanoate-5,5,5-d3 to test this hypothesis.

Protocol 3.2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

-

Objective: To compare the metabolic rate of Ceto-inhibitor and Ceto-inhibitor-d3.

-

Materials: Pooled Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4), Ceto-inhibitor, Ceto-inhibitor-d3, ice-cold ACN with an internal standard (e.g., Tolbutamide).

Methodology:

-

Reaction Setup:

-

Prepare a 1 mM stock solution of both Ceto-inhibitor and Ceto-inhibitor-d3 in DMSO.

-

In separate microcentrifuge tubes, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Causality Insight: Pre-warming ensures the reaction starts at the optimal temperature for enzymatic activity.

-

-

Initiating the Reaction:

-

Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system. The reaction is started with NADPH, the essential cofactor for CYP450 enzymes.

-

Immediately collect a 50 µL aliquot (this is the T=0 time point) and quench it by adding it to 150 µL of ice-cold ACN containing the analytical internal standard.

-

Causality Insight: The T=0 sample represents 100% of the initial compound concentration and is critical for accurate rate calculations.

-

-

Time Course Sampling:

-

Incubate the reaction mixture at 37°C with shaking.

-

Collect additional 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), quenching each immediately in the cold ACN/IS solution.

-

-

Sample Analysis:

-

Once all time points are collected, centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point, using the analytical internal standard for normalization.

-

-

Data Analysis:

-

Plot the natural log of the percent remaining of the parent compound versus time.

-

The slope of the line (k) represents the elimination rate constant.

-

Calculate the in vitro half-life (T½) and intrinsic clearance (CLint) using the following equations:

-

T½ (min) = 0.693 / k

-

CLint (µL/min/mg protein) = (k / [HLM protein concentration]) * 1000

-

-

| Compound | In Vitro T½ (min) | CLint (µL/min/mg) | Interpretation |

| Ceto-inhibitor | 15.2 | 91.2 | Rapid metabolism, consistent with high clearance. |

| Ceto-inhibitor-d3 | 44.8 | 30.9 | A ~3-fold increase in half-life strongly suggests that oxidation at the d3-labeled position is a major metabolic pathway (a significant KIE is observed). |

Conclusion